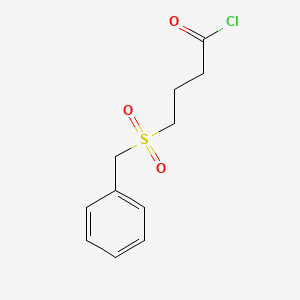
4-(ベンジルスルホニル)ブタノイルクロリド
説明
4-(Benzylsulfonyl)butanoyl chloride is a chemical compound with the molecular formula C11H13ClO3S . It has an average mass of 260.737 Da and a monoisotopic mass of 260.027405 Da .
Molecular Structure Analysis
The molecular structure of 4-(Benzylsulfonyl)butanoyl chloride consists of 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 sulfur atom .科学的研究の応用
スルホニル誘導体の合成
4-(ベンジルスルホニル)ブタノイルクロリド: は、さまざまなスルホニル誘導体の合成における重要な試薬です。有機分子にスルホニル官能基を導入するためのスルホニル化剤として役立ちます。 このプロセスは、医薬品や農薬で広く使用されている複雑なスルホンアミドやスルホネートを作成するために重要です .
有機合成における保護基
有機合成では、4-(ベンジルスルホニル)ブタノイルクロリドは、アルコールやアミンの保護基として使用できます。 スルホニル基は、多段階合成プロセス中にこれらの官能基を不要な反応から保護し、後で選択的に除去することができます .
脱スルホニルクロスカップリング反応
この化合物は、脱スルホニルクロスカップリング反応において重要な役割を果たします。これは求電子剤として作用し、アリールスルホニルクロリドとカップリングして非対称チオエーテルを合成します。 これらの反応は、材料科学や医薬品化学で潜在的な用途を持つ化合物を創製するために貴重です .
エラストマーの製造
4-(ベンジルスルホニル)ブタノイルクロリド: は、エラストマーの製造における構成要素として使用されます。 エラストマーは、粘度と弾性を持つポリマーであり、自動車や製造など、さまざまな業界で広く使用されています .
染料と洗剤の製造
この化合物は、染料と洗剤の製造にも関与しています。 そのスルホニル基は、有機分子に結合するために不可欠であり、繊維の着色剤や洗剤の洗浄剤として使用される化合物を生成します .
イオン交換樹脂
別の用途は、イオン交換樹脂の製造です。 これらの樹脂は、水浄化システムで使用され、不要なイオンを除去し、望ましいイオンと置き換えます4-(ベンジルスルホニル)ブタノイルクロリドは、これらの樹脂の構造に寄与し、イオン交換能力を向上させます .
触媒とレセプターの合成
最後に、4-(ベンジルスルホニル)ブタノイルクロリドは、合成レセプターと触媒の合成に適用されます。 これらは、さまざまな化学反応やプロセスにおいて不可欠であり、消費されることなく反応速度を促進または制御します .
Safety and Hazards
作用機序
Target of Action
The primary target of 4-(Benzylsulfonyl)butanoyl chloride is the aromatic nucleus of organic compounds . The compound interacts with the aromatic nucleus through a process known as electrophilic aromatic substitution .
Mode of Action
4-(Benzylsulfonyl)butanoyl chloride interacts with its targets through a series of chemical reactions. The compound, being an acyl chloride, is highly reactive and can undergo nucleophilic substitution reactions . In the presence of a catalyst such as AlCl3, it can participate in Friedel-Crafts acylation, a type of electrophilic aromatic substitution . This reaction involves the transfer of an acyl group to the aromatic ring .
Biochemical Pathways
The interaction of 4-(Benzylsulfonyl)butanoyl chloride with its targets affects various biochemical pathways. The compound’s ability to undergo electrophilic aromatic substitution can lead to the formation of new organic compounds . These new compounds can then participate in further reactions, affecting downstream biochemical pathways.
Pharmacokinetics
As a small, reactive molecule, it is likely to be rapidly absorbed and distributed throughout the body . Its reactivity suggests that it may be quickly metabolized, potentially through reactions with various biological nucleophiles. The resulting metabolites would then be excreted .
Result of Action
The result of the action of 4-(Benzylsulfonyl)butanoyl chloride is the formation of new organic compounds through electrophilic aromatic substitution . These new compounds can have various effects at the molecular and cellular levels, depending on their specific structures and properties.
Action Environment
The action, efficacy, and stability of 4-(Benzylsulfonyl)butanoyl chloride can be influenced by various environmental factors. For example, the presence of a catalyst such as AlCl3 is necessary for the compound to undergo Friedel-Crafts acylation Additionally, the compound’s reactivity means that it may be sensitive to conditions such as temperature and pH
特性
IUPAC Name |
4-benzylsulfonylbutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3S/c12-11(13)7-4-8-16(14,15)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDRPCACMINOQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901248662 | |
| Record name | Butanoyl chloride, 4-[(phenylmethyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901248662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1706462-05-6 | |
| Record name | Butanoyl chloride, 4-[(phenylmethyl)sulfonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1706462-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoyl chloride, 4-[(phenylmethyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901248662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


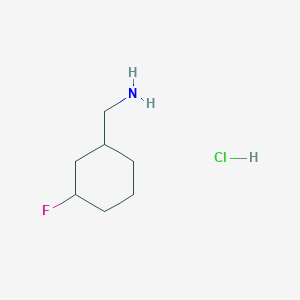

![(2S)-2-{[1-(5-fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1448232.png)


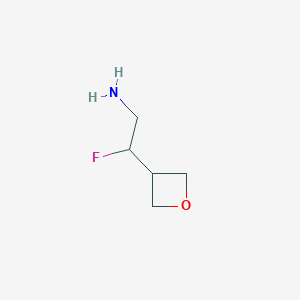
![tert-butyl N-[(2-aminopyridin-3-yl)methyl]carbamate](/img/structure/B1448238.png)
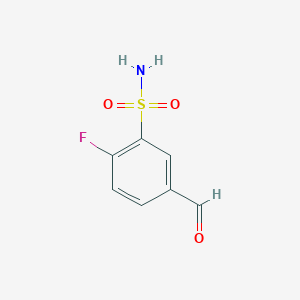
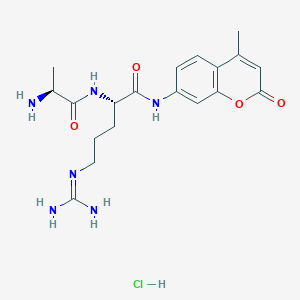

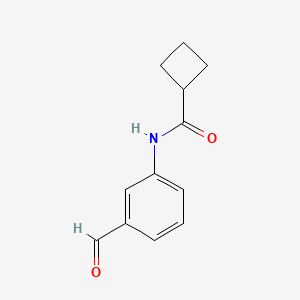
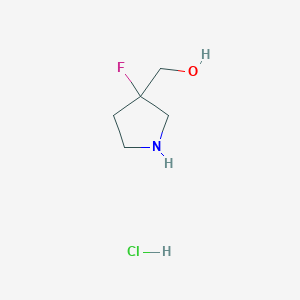
![2-tert-Butyl 8-methyl 5-(2-tert-butoxy-2-oxoethyl)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2,8-dicarboxylate](/img/structure/B1448248.png)

